9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo- 9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-
Brand Name: Vulcanchem
CAS No.: 157331-84-5
VCID: VC16851014
InChI: InChI=1S/C38H22Br4O2/c39-21-9-13-27-28-14-10-22(40)18-34(28)37(43,33(27)17-21)31-7-3-1-5-25(31)26-6-2-4-8-32(26)38(44)35-19-23(41)11-15-29(35)30-16-12-24(42)20-36(30)38/h1-20,43-44H
SMILES:
Molecular Formula: C38H22Br4O2
Molecular Weight: 830.2 g/mol

9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-

CAS No.: 157331-84-5

Cat. No.: VC16851014

Molecular Formula: C38H22Br4O2

Molecular Weight: 830.2 g/mol

* For research use only. Not for human or veterinary use.

9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo- - 157331-84-5

Specification

CAS No. 157331-84-5
Molecular Formula C38H22Br4O2
Molecular Weight 830.2 g/mol
IUPAC Name 2,7-dibromo-9-[2-[2-(2,7-dibromo-9-hydroxyfluoren-9-yl)phenyl]phenyl]fluoren-9-ol
Standard InChI InChI=1S/C38H22Br4O2/c39-21-9-13-27-28-14-10-22(40)18-34(28)37(43,33(27)17-21)31-7-3-1-5-25(31)26-6-2-4-8-32(26)38(44)35-19-23(41)11-15-29(35)30-16-12-24(42)20-36(30)38/h1-20,43-44H
Standard InChI Key QKTUIKVRGMYGCO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC=CC=C2C3(C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)O)C6(C7=C(C=CC(=C7)Br)C8=C6C=C(C=C8)Br)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,7-dibromo-9-[2-[2-(2,7-dibromo-9-hydroxyfluoren-9-yl)phenyl]phenyl]fluoren-9-ol, reveals a symmetrical structure comprising two fluorenol moieties linked at their 9-positions via a 1,1'-biphenyl group. Each fluorenol unit is substituted with bromine atoms at the 2- and 7-positions, creating a planar, conjugated system ideal for electronic applications . The hydroxyl groups at the 9-positions introduce hydrogen-bonding capability, potentially influencing crystallization behavior .

Table 1: Key Chemical Data

PropertyValueSource
CAS Number157331-84-5
Molecular FormulaC38H22Br4O2\text{C}_{38}\text{H}_{22}\text{Br}_4\text{O}_2
Molecular Weight830.2 g/mol
IUPAC Name2,7-dibromo-9-[2-[2-(2,7-dibromo-9-hydroxyfluoren-9-yl)phenyl]phenyl]fluoren-9-ol
Canonical SMILESC1=CC=C(C(=C1)C2=CC=CC=C2C3(C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)O)C6(C7=C(C=CC(=C7)Br)C8=C6C=C(C=C8)Br)O

Physical Properties

While explicit data on melting point, solubility, and thermal stability are unavailable for this specific compound, analogies can be drawn to simpler bromofluorenols. For instance, 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol (CAS 132717-37-4), a structurally related monomer, has a molecular weight of 416.1 g/mol and exists as a solid under standard conditions . The biphenyl-linked dimer’s increased molecular weight and symmetry likely enhance crystallinity compared to monomeric derivatives .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

The compound’s synthesis likely begins with 9-fluorenone, a common precursor in fluorenol chemistry . A plausible route involves:

  • Double Grignard Addition: Reacting 9-fluorenone with a bifunctional aryl Grignard reagent to install the biphenyl backbone.

  • Bromination: Electrophilic aromatic bromination at the 2- and 7-positions of each fluorenol unit using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) .

  • Hydroxylation: Oxidation or hydrolysis to introduce the 9-hydroxyl groups, though their presence in the final product suggests they may originate from the Grignard reaction itself .

Experimental Considerations

A synthesis described for 9-phenyl-9-fluorenol derivatives provides methodological insights:

  • Grignard Reaction: 9-Fluorenone reacts with phenylmagnesium bromide in diethyl ether under nitrogen, followed by quenching with saturated NH4Cl\text{NH}_4\text{Cl} and extraction with dichloromethane .

  • Purification: Column chromatography or recrystallization would be critical given the compound’s high molecular weight and potential regiochemical byproducts.

Electronic Properties and Material Science Applications

Conjugation and Bandgap Engineering

The biphenyl bridge extends π-conjugation across both fluorenol units, lowering the HOMO-LUMO gap compared to monomeric analogs . Bromine’s electron-withdrawing nature further modifies electronic structure, making the compound a candidate for:

  • Organic Semiconductors: As a monomer for Suzuki polycondensation, producing polyfluorenes with tailored bandgaps .

  • Electroluminescent Materials: Bromine enhances intersystem crossing, potentially improving phosphorescence in OLEDs .

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